molecular formula C12H14ClN3O2 B11789203 Ethyl 4-chloro-7-isopropylpyrrolo[2,1-F][1,2,4]triazine-5-carboxylate

Ethyl 4-chloro-7-isopropylpyrrolo[2,1-F][1,2,4]triazine-5-carboxylate

Cat. No.: B11789203
M. Wt: 267.71 g/mol
InChI Key: TYZISHXGSOPANC-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-7-isopropylpyrrolo[2,1-F][1,2,4]triazine-5-carboxylate is a chemical compound with the molecular formula C12H14ClN3O2. It is a member of the pyrrolo[2,1-F][1,2,4]triazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-7-isopropylpyrrolo[2,1-F][1,2,4]triazine-5-carboxylate can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives. This method typically includes the use of reagents such as chlorosulfonyl isocyanate in dimethylformamide (DMF) to facilitate the formation of the triazine ring .

Industrial Production Methods

Industrial production of this compound may involve multistep synthesis processes, including the use of transition metal-mediated reactions and rearrangement of pyrrolooxadiazines. These methods are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-7-isopropylpyrrolo[2,1-F][1,2,4]triazine-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

Ethyl 4-chloro-7-isopropylpyrrolo[2,1-F][1,2,4]triazine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-chloro-7-isopropylpyrrolo[2,1-F][1,2,4]triazine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 4-chloro-7-isopropylpyrrolo[2,1-F][1,2,4]triazine-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H14ClN3O2

Molecular Weight

267.71 g/mol

IUPAC Name

ethyl 4-chloro-7-propan-2-ylpyrrolo[2,1-f][1,2,4]triazine-5-carboxylate

InChI

InChI=1S/C12H14ClN3O2/c1-4-18-12(17)8-5-9(7(2)3)16-10(8)11(13)14-6-15-16/h5-7H,4H2,1-3H3

InChI Key

TYZISHXGSOPANC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=NC=NN2C(=C1)C(C)C)Cl

Origin of Product

United States

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